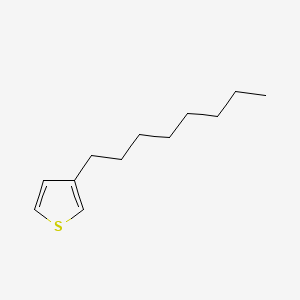
2-(4-硝基苯基)-1,3-二噁烷
描述
Chemical Reactions Analysis
The chemical reactions involving “2-(4-Nitrophenyl)-1,3-dioxane” would depend on its exact structure and the conditions under which the reactions are carried out . For example, 4-nitrophenol can undergo reduction reactions in the presence of reducing agents .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Nitrophenyl)-1,3-dioxane” would depend on its exact molecular structure. Similar compounds, such as nitrophenols, are typically solids with low vapor pressures and high solubility in water .科学研究应用
Materials Science: Enhancing Polymer Synthesis
2-(4-Nitrophenyl)-1,3-dioxane is utilized in materials science for the synthesis of polymers with specific properties. Its nitro group can act as a crosslinking agent, improving the thermal stability and mechanical strength of polymers. This compound is particularly valuable in creating high-performance materials for aerospace and automotive industries .
Medicine: Drug Development and Synthesis
In pharmaceutical research, 2-(4-Nitrophenyl)-1,3-dioxane serves as a precursor in the synthesis of various drug molecules. Its structure is amenable to modifications, making it a versatile building block for developing new medications, especially in the field of anti-inflammatory and analgesic drugs .
Optics: Nonlinear Optical Materials
The compound’s ability to donate and accept electrons makes it suitable for creating nonlinear optical materials. These materials are crucial for developing optical switches and modulators, which are integral components in fiber-optic communication systems .
作用机制
安全和危害
属性
IUPAC Name |
2-(4-nitrophenyl)-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-11(13)9-4-2-8(3-5-9)10-14-6-1-7-15-10/h2-5,10H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIKCZNNRBDPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341340 | |
| Record name | 1,3-Dioxane, 2-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
833-64-7 | |
| Record name | 1,3-Dioxane, 2-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of determining the crystal structure of 2-(Dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane?
A1: Understanding the crystal structure of a compound provides valuable insights into its physical and chemical properties. By determining the precise arrangement of atoms within the crystal lattice of 2-(Dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane [], researchers can gain a deeper understanding of its:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Tricyclo[4.3.1.13,8]undecan-3-amine](/img/structure/B1296718.png)

![5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1296723.png)


